molecular formula C15H17NO2S2 B2899648 2-(Thiophen-2-yl)-1-tosylpyrrolidine CAS No. 298689-99-3

2-(Thiophen-2-yl)-1-tosylpyrrolidine

Cat. No.: B2899648
CAS No.: 298689-99-3
M. Wt: 307.43
InChI Key: QJZKEMXDPJECSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-yl)-1-tosylpyrrolidine is a heterocyclic compound that features a thiophene ring and a tosyl-protected pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1-tosylpyrrolidine typically involves the reaction of thiophene derivatives with tosyl-protected pyrrolidine. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the use of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction is carried out in dry ethanol at room temperature, yielding the desired product with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1-tosylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free pyrrolidine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in various biochemical interactions, while the tosyl group provides stability and protection during these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-yl)-1-tosylpyrrolidine is unique due to its combination of a thiophene ring and a tosyl-protected pyrrolidine moiety. This structure imparts distinct chemical reactivity and stability, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-thiophen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKEMXDPJECSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 108° C. and MS: m/e=308.2 (M+H+) was prepared in accordance with the general method of example 1e from (RS)-2-thien-2-yl-pyrrolidine and toluene-4-sulfonyl chloride.
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